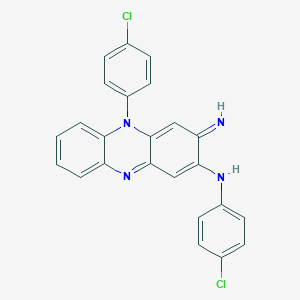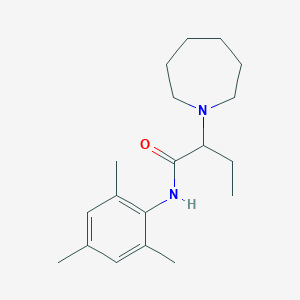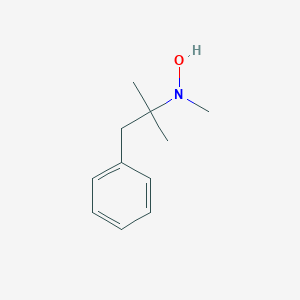
Enkephalin, pen(2,5)-4-chloro-phe(4)-
描述
. This compound is a modified form of enkephalin, an endogenous opioid peptide, and is used primarily in scientific research to study the effects of δ opioid receptor activation.
科学研究应用
Enkephalin, pen(2,5)-4-chloro-phe(4)- has several scientific research applications:
Neuroscience: It is used to study the role of δ opioid receptors in pain modulation and analgesia.
Pharmacology: Researchers use this compound to investigate the pharmacological properties of δ opioid receptor agonists.
Drug Development: It serves as a model compound for developing new analgesics targeting δ opioid receptors.
作用机制
Target of Action
The primary target of “Enkephalin, pen(2,5)-4-chloro-phe(4)-”, also known as “(D-PEN2,P-CHLORO-PHE4,D-PEN5)-ENKEPHALIN”, is the delta opioid receptor (DOPr) . This receptor is a G protein-coupled receptor that is widely distributed in the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .
Mode of Action
This compound acts as a selective agonist at the delta opioid receptor . It binds to the receptor and triggers a series of intracellular events, including the activation of pertussis toxin-sensitive G proteins and the inhibition of adenylyl cyclase . This leads to changes in the levels of cyclic AMP (cAMP), which can affect various cellular processes.
Biochemical Pathways
The activation of the delta opioid receptor by this compound can lead to the desensitization of the receptor, particularly in the nucleus accumbens during nicotine withdrawal . This suggests that the compound may play a role in modulating the effects of nicotine addiction. Furthermore, the compound’s action on the delta opioid receptor can also influence the synthesis and release of met-enkephalin and β-endorphin, endogenous ligands for the receptor .
Pharmacokinetics
It is known that the compound has a very short half-life . This suggests that the compound is rapidly metabolized and eliminated from the body, which could impact its bioavailability and efficacy.
Result of Action
The activation of the delta opioid receptor by this compound can lead to various molecular and cellular effects. For example, it can influence pain perception (nociception) and immune response . Additionally, it has been suggested that the compound may have a role in regulating cell proliferation in both normal and neoplastic cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances (such as nicotine) can affect the compound’s action on the delta opioid receptor
生化分析
Biochemical Properties
Enkephalin, pen(2,5)-4-chloro-phe(4)- interacts with various enzymes, proteins, and other biomolecules. Its primary target is the δ opioid receptor . The interaction between Enkephalin, pen(2,5)-4-chloro-phe(4)- and the δ opioid receptor is of a binding nature, leading to the activation of the receptor and subsequent biochemical reactions .
Cellular Effects
Enkephalin, pen(2,5)-4-chloro-phe(4)- has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The activation of the δ opioid receptor by Enkephalin, pen(2,5)-4-chloro-phe(4)- can lead to changes in intracellular signaling pathways, which can subsequently influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves binding interactions with the δ opioid receptor, leading to its activation . This activation can result in changes in gene expression and enzyme activity, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
It is known that the compound has a high degree of stability, making it suitable for long-term studies .
Dosage Effects in Animal Models
The effects of Enkephalin, pen(2,5)-4-chloro-phe(4)- vary with different dosages in animal models . While low doses can elicit analgesic effects, high doses may lead to adverse effects .
Transport and Distribution
The transport and distribution of Enkephalin, pen(2,5)-4-chloro-phe(4)- within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can be transported across the blood-brain barrier, suggesting that it may have central effects .
Subcellular Localization
Given its ability to cross the blood-brain barrier, it is likely that it can reach various subcellular compartments .
准备方法
The synthesis of Enkephalin, pen(2,5)-4-chloro-phe(4)- involves the incorporation of specific amino acids in a defined sequence. The synthetic route typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Disulfide Bridge Formation: The formation of a disulfide bridge between the pen(2) and pen(5) residues is a critical step in the synthesis.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.
化学反应分析
Enkephalin, pen(2,5)-4-chloro-phe(4)- undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized, affecting the peptide’s conformation and activity.
Reduction: The disulfide bridge can be reduced to free thiol groups, altering the peptide’s structure.
Substitution: Halogenation at the Phe4 residue enhances the compound’s selectivity and potency at the δ opioid receptor.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Enkephalin, pen(2,5)-4-chloro-phe(4)- is unique due to its high selectivity and potency at the δ opioid receptor. Similar compounds include:
[D-Pen2,5]-Enkephalin (DPDPE): A cyclic peptide with a similar structure but without the halogenation at the Phe4 residue.
[D-Ala2, D-Leu5]-Enkephalin (DADLE): Another synthetic enkephalin analog with different amino acid substitutions.
These compounds differ in their receptor selectivity, potency, and pharmacokinetic properties, making Enkephalin, pen(2,5)-4-chloro-phe(4)- a valuable tool for specific research applications .
属性
IUPAC Name |
(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN5O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153634 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122507-47-5 | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the key finding of the research paper regarding enkephalins and D-glucose absorption?
A1: The research demonstrates that enkephalins can directly stimulate the absorption of D-glucose in the ileum of rabbits []. This suggests a potential role of the endogenous opioid system in regulating intestinal nutrient absorption.
Q2: Does the research specify the mechanism by which enkephalins stimulate D-glucose absorption?
A2: While the research clearly shows the stimulatory effect of enkephalins on D-glucose uptake [], it doesn't delve into the specific molecular mechanisms involved. Further research is needed to elucidate the precise pathways and signaling cascades involved in this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
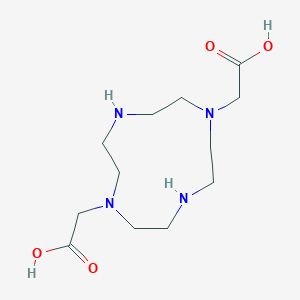

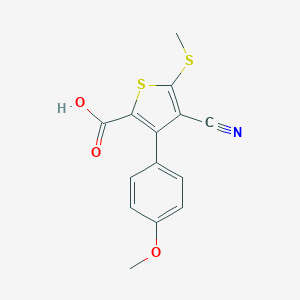

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)
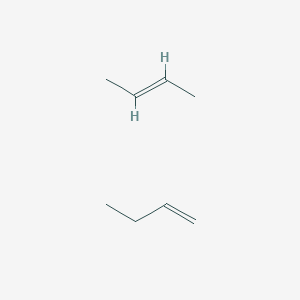
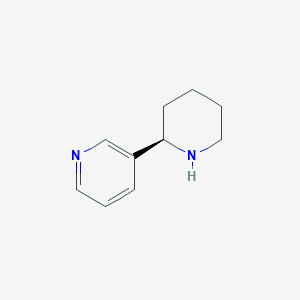
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
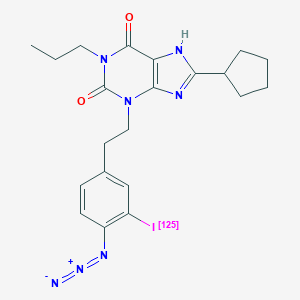
![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)
